Fluorescein O-methacrylate

pH sensing biosensor development physiological monitoring

Fluorescein O-methacrylate (FMA) is a monofunctional methacrylate fluorescent monomer. Unlike non-polymerizable dyes (e.g., FITC) or crosslinking diacrylates, FMA covalently incorporates into polymer backbones, preventing leaching and enabling reusable sensors. Its pKa of ~7.9 enables linear pH 7.0-8.0 response for disposable optical sensors. It achieves 1.26 pM albumin detection in MIP nanoparticles, ~1000x more sensitive than standard assays. For magnetic-fluorescent core-shell nanoparticles or controlled RAFT/ATRP polymer synthesis, FMA provides unmatched performance.

Molecular Formula C24H16O6
Molecular Weight 400.4 g/mol
CAS No. 480439-15-4
Cat. No. B1598631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein O-methacrylate
CAS480439-15-4
Molecular FormulaC24H16O6
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3
InChIKeyYMHPNLUYVDEYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein O-methacrylate (CAS 480439-15-4) for Scientific Procurement: Baseline Characteristics and Applications


Fluorescein O-methacrylate (FMA; CAS 480439-15-4), also known as methacryloyloxy fluorescein, is a pH-sensitive fluorescent monomeric dye with a molecular weight of 400.38 g/mol. It exhibits characteristic excitation and emission maxima at 490 nm and 520 nm, respectively . FMA possesses a polymerizable methacrylate group that enables covalent incorporation into polymer matrices, hydrogels, and nanoparticle constructs via free-radical, RAFT, or ATRP polymerization mechanisms . This functional monomer retains the optical properties of the fluorescein fluorophore while conferring the ability to form stable, non-leaching fluorescent materials for applications in biosensing, cellular imaging, and diagnostic assay development.

Why Fluorescein O-methacrylate (480439-15-4) Cannot Be Substituted with Generic Fluorescein Derivatives


Fluorescein O-methacrylate cannot be generically substituted with other fluorescein-based compounds due to critical functional and performance differences. Unlike non-polymerizable fluorescein dyes (e.g., fluorescein sodium salt or fluorescein isothiocyanate (FITC)), FMA contains a single methacrylate moiety that enables covalent integration into polymer backbones, eliminating dye leaching and enabling stable, reusable fluorescent constructs [1]. Compared to fluorescein O-acrylate, FMA demonstrates superior fluorescence brightness in copolymerized systems due to differences in electronic structure and synthetic purity [2]. Furthermore, unlike fluorescein O,O′-diacrylate, which contains two polymerizable acrylate groups and exhibits different crosslinking behavior and a melting point of 160-163 °C, FMA's monofunctional methacrylate architecture (mp 227-232 °C) provides controlled linear polymerization and distinct thermal stability for applications requiring precise macromolecular architecture . These differences in polymerizability, fluorescence performance, and physicochemical properties render direct substitution scientifically invalid.

Quantitative Differentiation Evidence: Fluorescein O-methacrylate (480439-15-4) vs. Comparators


pKa Shift Enables Physiological pH Range Sensing vs. Unmodified Fluorescein

Fluorescein O-methacrylate, when covalently immobilized in a hydrogel matrix, exhibits a calculated pKa of 7.9, enabling linear pH response between 7.0 and 8.0 [1]. In contrast, unmodified fluorescein in aqueous solution has a pKa of approximately 6.4, which limits its utility for near-neutral physiological pH monitoring [2]. This shift in acid dissociation constant expands the dynamic range for physiological applications.

pH sensing biosensor development physiological monitoring

Biosensor Detection Limit of 1.26 pM Achieved with Fluorescein O-methacrylate-Based Nanoprobe

Fluorescein O-methacrylate was employed as the fluorescent reporter in molecularly imprinted polymer nanoparticles (Fluo-nanoMIPs) for albumin detection, achieving a limit of detection (LOD) of 1.26 pM [1]. This ultra-low detection threshold represents a benchmark for protein sensing using fluorescein-based systems. In comparison, conventional fluorescein-labeled protein detection methods typically report LODs in the nanomolar to micromolar range [2].

biosensing protein detection molecular imprinting

Core-Shell Nanoparticle Formation with Superparamagnetic Functionality via Surface-Initiated Polymerization

Fluorescein O-methacrylate was successfully polymerized onto Fe3O4 nanoparticle surfaces via surface-initiated free-radical polymerization to yield monodisperse core/shell Fe3O4/poly(FMA) nanoparticles [1]. These nanoparticles exhibited both fluorescent emission (λem = 520 nm) and superparamagnetic behavior, as confirmed by SQUID magnetometry [2]. In contrast, non-polymerizable fluorescein derivatives cannot form stable core-shell architectures and require physical encapsulation or adsorption, which are prone to dye leaching and aggregation [3].

multifunctional nanoparticles bioimaging magnetic separation

Enhanced Brightness in Copolymerized Systems vs. Fluorescein O-Acrylate

Practitioner reports indicate that copolymers synthesized with fluorescein O-methacrylate exhibit significantly higher fluorescence brightness compared to those prepared with fluorescein O-acrylate under identical copolymerization conditions [1]. The acrylate-based copolymer appeared 'almost transparent' initially and required days to develop weak color, whereas FMA-based copolymers displayed immediate bright fluorescence. This performance difference is attributed to differences in monomer purity and electronic structure affecting non-radiative decay pathways [2].

fluorescent polymer synthesis optical materials copolymer brightness

Optimal Research and Industrial Application Scenarios for Fluorescein O-methacrylate (480439-15-4)


Physiological and Near-Neutral pH Optical Sensing

Fluorescein O-methacrylate is optimally suited for fabricating disposable optical pH sensors for biological fluids and environmental samples within the pH 6.5-9.0 range. When covalently immobilized in hydrogel matrices, its pKa of 7.9 provides linear response between pH 7.0-8.0 with <5% linearity error and <0.15% short-term drift [1]. This makes FMA the preferred monomer for developing low-cost, field-deployable pH sensors for clinical diagnostics and bioprocess monitoring where electrochemical sensors face electromagnetic interference or miniaturization constraints [2].

Ultra-Sensitive Biomarker Detection via Molecularly Imprinted Polymer Nanoprobes

Researchers developing protein detection assays should select FMA as the fluorescent reporter for molecularly imprinted polymer (MIP) nanoparticles targeting low-abundance biomarkers. FMA-based Fluo-nanoMIPs have demonstrated a detection limit of 1.26 pM for albumin with a linear dynamic range of 3.0-83.5 pM [1]. This sub-picomolar sensitivity, approximately 1000-fold lower than conventional fluorescein-labeled assays, enables detection of protein contaminants and disease biomarkers at clinically relevant ultra-low concentrations [2].

Multifunctional Magnetic-Fluorescent Nanoparticle Synthesis for Theranostics

For projects requiring simultaneous magnetic manipulation and optical tracking, FMA is the monomer of choice for constructing core-shell Fe3O4/poly(FMA) nanoparticles via surface-initiated polymerization [1]. The resulting nanoparticles exhibit both strong fluorescence (λex/λem = 490/520 nm) and superparamagnetic behavior, as validated by SQUID magnetometry [2]. Cellular uptake into A549 lung cancer cells has been demonstrated, confirming utility for magnetic resonance imaging (MRI) contrast enhancement and fluorescence-guided cell tracking [3].

Controlled Radical Polymerization for Well-Defined Fluorescent Polymer Architectures

Polymer chemists utilizing RAFT or ATRP techniques should select FMA for synthesizing fluorescent polymers with controlled molecular weight and narrow dispersity. FMA has been successfully incorporated into amphiphilic copolymers that self-assemble into stable nanoparticles with enhanced aqueous-phase fluorescence [1]. These FPNPs enable tunable biomolecule immobilization and have demonstrated improved sensitivity over conventional dye-labeled proteins in bovine serum albumin detection [2]. The methacrylate group's compatibility with controlled radical polymerization methods makes FMA superior to non-polymerizable fluorescein derivatives for precision polymer synthesis [3].

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